Isopropyl trimethylsilyl methylphosphonate
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Overview
Description
Isopropyl trimethylsilyl methylphosphonate is an organophosphorus compound with the molecular formula C₇H₁₉O₃PSi and a molecular weight of 210.2832 g/mol . It is a derivative of methylphosphonic acid, where the hydrogen atoms are replaced by isopropyl and trimethylsilyl groups
Preparation Methods
Isopropyl trimethylsilyl methylphosphonate can be synthesized through several methods. One common method involves the silyldealkylation of dialkyl methylphosphonates using bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . This method is favored due to its convenience, high yields, mild conditions, and chemoselectivity . Another method involves the use of lithiated methyl α-(trimethylsilyl)methylphosphonate as a mild lithiated phosphonate reagent, enabling the chemoselective synthesis of β-ketophosphonates from pentafluorophenyl esters in high yield .
Chemical Reactions Analysis
Isopropyl trimethylsilyl methylphosphonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under both acidic and basic conditions.
Silyldealkylation: This reaction involves the removal of the silyl group using bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol.
Common reagents used in these reactions include bromotrimethylsilane (BTMS) and various acids and bases for hydrolysis . The major products formed from these reactions include phosphonic acids and their derivatives .
Scientific Research Applications
Isopropyl trimethylsilyl methylphosphonate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organophosphorus compounds.
Biology and Medicine: Phosphonic acids and their derivatives, including this compound, have shown biological activity and are used in the development of antiviral and antibacterial agents
Industry: The compound is used in the production of polymers, adhesives, and ion exchange materials.
Mechanism of Action
The mechanism of action of isopropyl trimethylsilyl methylphosphonate involves the initial attack of the P=O group at the silicon atom of BTMS, displacing bromide ions and creating a positive charge at the phosphorus atom . This positive charge decreases reactivity when the substituent is an electron-withdrawing group, such as a carboxyl or α-halo alkyl group .
Comparison with Similar Compounds
Isopropyl trimethylsilyl methylphosphonate can be compared with other similar compounds, such as:
Methylphosphonic acid: The parent compound from which this compound is derived.
Dialkyl methylphosphonates: These compounds undergo similar silyldealkylation reactions but differ in their alkyl groups.
Phosphinic acids and phosphonates: These compounds share similar hydrolysis and dealkylation reactions but differ in their biological activities and applications.
This compound is unique due to its specific substituents, which confer distinct chemical properties and reactivity compared to other phosphonates and phosphinic acids .
Properties
CAS No. |
199116-08-0 |
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Molecular Formula |
C7H19O3PSi |
Molecular Weight |
210.28 g/mol |
IUPAC Name |
trimethyl-[methyl(propan-2-yloxy)phosphoryl]oxysilane |
InChI |
InChI=1S/C7H19O3PSi/c1-7(2)9-11(3,8)10-12(4,5)6/h7H,1-6H3 |
InChI Key |
SVOLQKHGSREJLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(C)O[Si](C)(C)C |
Origin of Product |
United States |
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